N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C22H32N4O6S and its molecular weight is 480.58. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, as part of the oxazolidinone class, finds its significance in chemical synthesis and modifications. Oxazolidinones are crucial for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, offering a path to diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022). This chemical flexibility extends to the synthesis of nonstabilized azomethine ylides via decarboxylative condensation, leveraging oxazolidinone intermediates for the formation of various heterocyclic compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Antibacterial Activity The oxazolidinone structure is instrumental in the development of novel antibacterial agents. Its unique mechanism of inhibiting bacterial protein synthesis positions it as a valuable tool against resistant bacterial strains. U-100592 and U-100766, oxazolidinone analogs, have demonstrated significant in vitro activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without rapid resistance development (Zurenko et al., 1996). This antimicrobial potential extends to newer oxazolidinones like MRX-I, showing high activity against Gram-positive pathogens with reduced adverse effects (Gordeev & Yuan, 2014).
Mechanism of Action in Bacterial Protein Synthesis Oxazolidinones, including linezolid, inhibit the initiation of protein synthesis in bacteria. They prevent the formation of the initiation complex by obstructing the binding of N-formylmethionyl-tRNA to the ribosome, a critical step for bacterial protein synthesis. This action is pivotal in combating multidrug-resistant bacteria, underscoring the therapeutic potential of oxazolidinones in addressing antibiotic resistance (Swaney, Aoki, Ganoza, & Shinabarger, 1998).
Pharmacological Modifications for Selective Inhibition Research into oxazolidinones has also focused on enhancing their selectivity and reducing undesirable effects. For instance, modifications to the oxazolidinone structure can transform reversible inhibitors into irreversible inhibitors of monoamine oxidase B, indicating the versatility of these compounds in drug development (Ding & Silverman, 1993).
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6S/c1-15-12-16(2)20(17(3)13-15)33(30,31)26-10-11-32-19(26)14-24-22(29)21(28)23-7-5-9-25-8-4-6-18(25)27/h12-13,19H,4-11,14H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSRBXTBJGWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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